N-(2-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
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Overview
Description
N-(2-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide: is a complex organic compound that has garnered interest due to its potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Dihydropyridinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydropyridinone ring.
Introduction of the Morpholine Sulfonyl Group: This step can be achieved through sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the Chlorophenyl Group: This step involves nucleophilic substitution reactions where the chlorophenyl group is introduced to the dihydropyridinone core.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Use of Catalysts: To increase reaction rates and selectivity.
Optimization of Reaction Conditions: Such as temperature, pressure, and solvent choice.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying enzyme interactions and inhibition.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: In the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. This compound may:
Bind to Enzymes: Inhibiting their activity by occupying the active site.
Interact with Receptors: Modulating signal transduction pathways.
Affect Cellular Processes: By altering the function of key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide: can be compared to other compounds with similar structural features, such as:
Uniqueness
Unique Structural Features: The combination of chlorophenyl, morpholine sulfonyl, and dihydropyridinone groups.
Distinct Chemical Properties: Resulting from the specific arrangement of functional groups.
Specific Applications: Its potential use in various scientific and industrial fields sets it apart from other similar compounds.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O5S/c18-14-3-1-2-4-15(14)19-16(22)12-20-11-13(5-6-17(20)23)27(24,25)21-7-9-26-10-8-21/h1-6,11H,7-10,12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQYGZDISYLRJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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